2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Overview
Description
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Synthesis of complex molecules .
- Method : A derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .
- Results : Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
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Scientific Field: Material Science
- Application : Production of new materials .
- Method : The tetrahydroquinoline (THQ) moiety, which is present in various natural products, is used in the production of new materials .
- Results : Due to the broad range of biological activities of THQ, it is an important precursor for more complex molecules with bio-utilities .
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Scientific Field: Material Science
- Application : Synthesis of Metal-Organic Frameworks .
- Method : Five metal–organic frameworks were synthesized from 3,4-dimethylphenyl substituted imidazole dicarboxylate . The imidazole dicarboxylate ligand shows various coordination modes and strong coordination ability .
- Results : These frameworks have been structurally characterized by single-crystal X-ray diffraction, elemental and thermal analyses, and IR spectra . The solid-state luminescent properties of the polymers have also been discussed .
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Scientific Field: Organic Chemistry
- Application : Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives .
- Method : A derivative was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .
- Results : Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
-
Scientific Field: Forensic Science
- Application : Identification and Analysis of Synthetic Cathinones .
- Method : The identification and analysis of synthetic cathinones, which are a type of designer drug, often involve the use of various analytical techniques, including gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, liquid chromatography-tandem mass spectrometry, Fourier transform infrared spectroscopy, gas chromatography-infrared detection, and nuclear magnetic resonance spectroscopy .
- Results : These methods can provide detailed information about the chemical structure and properties of the synthetic cathinones, which can be useful for forensic investigations .
-
Scientific Field: Material Science
- Application : Synthesis of Metal-Organic Frameworks .
- Method : Five metal–organic frameworks were synthesized from 3,4-dimethylphenyl substituted imidazole dicarboxylate . The imidazole dicarboxylate ligand shows various coordination modes and strong coordination ability .
- Results : These frameworks have been structurally characterized by single-crystal X-ray diffraction, elemental and thermal analyses, and IR spectra . The solid-state luminescent properties of the polymers have also been discussed .
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2/c1-9-4-5-11(8-10(9)2)12-13-6-3-7-14-12/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIUKBNSPVDPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674420 | |
Record name | 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane | |
CAS RN |
208390-39-0 | |
Record name | 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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